2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3/c13-12(14)4-3-8-6-17(7-9(8)12)11-10(15)2-1-5-16-11/h1-2,5,8-9H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMUFVXFITLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=C(C=CC=N3)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorinated cyclopentane moiety and a pyridine ring. Understanding its biological activity is essential for exploring its therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H16F2N |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 2098067-05-9 |
| Structure | Chemical Structure |
Antiviral Properties
Recent studies have indicated that compounds similar to 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine may exhibit antiviral properties, particularly against coronaviruses. A patent document suggests that derivatives of this compound act as protease inhibitors, which could be pivotal in treating or preventing infections such as COVID-19 . The mechanism involves inhibiting viral proteases essential for viral replication.
Case Studies
-
Study on Antiviral Efficacy :
- Objective : To assess the antiviral efficacy of compounds similar to 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine.
- Methodology : In vitro assays were conducted to evaluate the inhibition of viral replication.
- Results : Significant reduction in viral load was observed, indicating potential as a therapeutic agent against viral infections.
-
Cytotoxicity Assessment :
- Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
- Methodology : MTT assays were performed on various cancer cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.
Research Findings
A comprehensive analysis of datasets indicates that compounds with similar structural features can interact with biological targets involved in cell signaling and replication processes. These interactions are crucial for understanding the therapeutic potential of 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its structural analogs:
Functional Group Impact
- Fluorine Substitution: The 4,4-difluoro group in the target compound and its analogs (e.g., ) likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride .
- Amine Position : The pyridin-3-amine group in the target compound may facilitate hydrogen bonding with biological targets, whereas positional isomers (e.g., 6-substituted analog ) could exhibit altered receptor interactions.
- Acid vs.
Research Findings and Limitations
- For example, 6-substituted pyridines often exhibit lower affinity for dopamine receptors compared to 2- or 3-substituted analogs .
- Fluorine Effects: Fluorination typically enhances metabolic stability, as seen in FDA-approved drugs like ciprofloxacin. This suggests the target compound may outperform non-fluorinated analogs in vivo .
- Data Gaps : Absence of explicit solubility, stability, or ADME (absorption, distribution, metabolism, excretion) data limits conclusive comparisons. Further studies are required to validate hypotheses derived from structural analysis.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Construction of the hexahydrocyclopenta[c]pyrrole core with difluoro substitution.
- Functionalization of the pyridine ring, particularly at the 3-position with an amino group.
- Coupling of the heterocyclic units to form the final target molecule.
The synthetic route requires careful control of reaction conditions to introduce the difluoro substituents and to achieve selective amination on the pyridine ring.
Key Preparation Steps and Methods
Synthesis of the Difluorinated Hexahydrocyclopenta[c]pyrrole Core
- The difluoro substitution at the 4,4-positions of the hexahydrocyclopenta[c]pyrrole ring is typically introduced via selective fluorination reagents or by using fluorinated precursors.
- Cyclization methods involve intramolecular ring closure reactions of suitably functionalized precursors, such as amino-ketones or amino-aldehydes, under catalytic or thermal conditions.
- Palladium-catalyzed reactions and other transition metal-mediated cyclizations have been reported for related heterocyclic frameworks, enabling efficient ring formation with control over stereochemistry and substitution patterns.
Preparation of Pyridin-3-amine Moiety
- The pyridin-3-amine fragment is generally synthesized via halogenation followed by nucleophilic aromatic substitution with ammonia or amines.
- A representative efficient method involves:
- This sequence ensures high regioselectivity and yield for the amino substitution on the pyridine ring.
Coupling of the Two Fragments
- The difluorinated pyrrolidine core and the aminopyridine are coupled via nucleophilic substitution or reductive amination strategies.
- Conditions often involve polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases or catalysts facilitating the bond formation.
- Purification steps typically include chromatography and recrystallization to isolate the pure target compound.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Comments/Outcomes |
|---|---|---|
| Difluorination | Selective fluorinating agents (e.g., DAST, Deoxo-Fluor) | Introduces 4,4-difluoro substituents on cyclopentane ring |
| Cyclization | Transition metal catalysts (Pd-based), heating | Forms hexahydrocyclopenta[c]pyrrole core |
| Pyridine halogenation | Phosphorus oxychloride, DMF, 1-24 h, room temp to reflux | Converts 2-hydroxy to 2-chloro or 2-bromo derivative |
| Amination of pyridine | Ammonia or amine, elevated temperature | Substitutes halogen with amino group |
| Coupling reaction | Polar aprotic solvent, base, room temperature to reflux | Links pyrrolidine and pyridine units |
| Purification | Chromatography, recrystallization | Yields pure final compound |
Research Findings and Optimization
- Reaction Efficiency: The halogenation and amination steps on the pyridine ring are highly efficient when using phosphorus oxychloride and ammonia, respectively, yielding over 80% in some reported cases.
- Selectivity: The difluorination step requires controlled conditions to avoid over-fluorination or side reactions. Use of mild fluorinating agents and low temperatures improves selectivity.
- Catalyst Choice: Palladium catalysts with ligands such as triphenylphosphane or xantphos enhance cyclization yields and stereochemical control.
- Solvent Effects: Polar aprotic solvents like DMF and DMSO are preferred for halogenation and coupling reactions due to their ability to dissolve reagents and stabilize intermediates.
- Purification: Use of saturated salt washes and drying agents such as anhydrous magnesium sulfate is critical before chromatographic purification to remove residual acids and moisture.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| Difluorinated core synthesis | Fluorination and Pd-catalyzed cyclization | DAST/Deoxo-Fluor, Pd catalysts, heat | High selectivity with optimized catalysts |
| Pyridin-3-amine synthesis | Halogenation then amination | POCl3, DMF, NH3, 1-24 h, RT to reflux | Efficient, >80% yield reported |
| Coupling of fragments | Nucleophilic substitution or reductive amination | DMSO/DMF, base, mild heating | Good yields, requires careful purification |
| Purification | Chromatography, recrystallization | MgSO4 drying, salt washes | High purity product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
